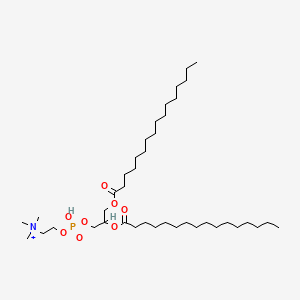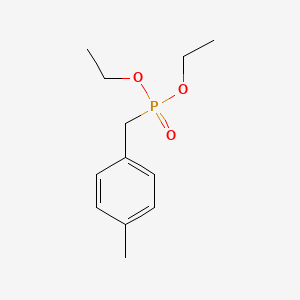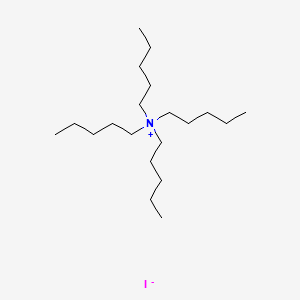
1,3-ジニトログリセリン
概要
説明
Synthesis Analysis
1,3-Dinitroglycerin has been synthesized through various methods, demonstrating its versatility in chemical synthesis. Notably, a study by Serkov and Bezuglov (2009) developed four synthesis methods for 1,3-Dinitroglycerin via the activation of a carboxyl group. These methods were aimed at enhancing certain pharmacological properties by incorporating a nitric oxide-releasing fragment into the molecule, which resulted in vasodilatory effects as opposed to the vasoconstrictive actions of natural prostaglandins (Serkov & Bezuglov, 2009). Another pathway involves the conversion of 1,2-dinitroglycerin to 1,3-dinitroglycerin, highlighting the chemical flexibility and reactive potential of these compounds (Aburawi, Curry, & Whelpton, 1984).
Molecular Structure Analysis
The molecular structure of 1,3-Dinitroglycerin has been characterized through various spectroscopic techniques. Detailed spectral characterization, including IR, MS, and NMR, was conducted prior to the administration of these compounds to healthy volunteers, providing insights into their chemical structure and potential pharmacokinetic behavior (Gumbleton, Cashman, & Benet, 1991).
Chemical Reactions and Properties
1,3-Dinitroglycerin undergoes various chemical reactions, including denitration and enzymatic transformations. The denitration process of nitroglycerin and its analogs leads to the formation of nitrate ions, with 1,2-GDN being converted to 1,3-GDN before denitration. These reactions follow first-order kinetics, influenced by pH and temperature (Aburawi, Curry, & Whelpton, 1984). Moreover, the biotransformation of nitroglycerin results in the formation of 1,3-Dinitroglycerin, which is less active as a coronary vasodilator and blood pressure depressant compared to nitroglycerin (Needleman & Krantz, 1965).
Physical Properties Analysis
Studies have focused on the physical properties of 1,3-Dinitroglycerin, including its solubility, density, and melting point. For example, the percutaneous absorption study of 1,3-GDN aimed to estimate its pharmaceutical usefulness, indicating significant skin penetration rates and suggesting its potential in transdermal delivery systems (Ogiso, Iwaki, Kanokogi, & Terao, 1990).
Chemical Properties Analysis
The chemical properties of 1,3-Dinitroglycerin, including its reactivity and stability, have been extensively investigated. Electrochemical synthesis has been explored as a method for producing 1,3-dinitro compounds, showcasing the compound's reactivity and potential for creating diverse chemical structures (Niazimbetova, Evans, Liable-Sands, & Rheingold, 2000). Additionally, kinetic modeling of the nitration of glycerol to produce 1,3-dinitroglycerin has provided insights into the reaction rates and mechanisms, further elucidating the compound's chemical behavior (Astuti, Supranto, Rochmadi, Prasetya, Ström, & Andersson, 2014).
科学的研究の応用
薬物動態と薬物送達システム
1,3-ジニトログリセリンは、薬物動態、特に経皮薬物送達システムにおける役割について研究されています。 研究者らは、経皮製剤の生物学的同等性を評価するために不可欠な、システム内の薬物および代謝物の濃度を予測するための薬物動態モデルを開発しました 。この化合物は、ニトログリセリンの代謝物として、心臓病の治療に使用される薬物の吸収、分布、代謝、排泄(ADME)の理解において重要です。
環境モニタリング
ニトログリセリンの分解産物には、1,3-ジニトログリセリンが含まれ、環境調査でモニタリングされています。これらの化合物は、生産および保管場所の廃水および土壌で見られます。 固相抽出およびLC–UVなどの分析方法が開発され、これらの物質を微量レベルで検出できます。これは、ニトログリセリンの環境における挙動を理解するために不可欠です 。
臨床毒性学
臨床毒性学では、1,3-ジニトログリセリンは、ニトログリセリンへの曝露のバイオマーカーとして役立ちます。 クロマトグラフィーまたは質量分析ベースのアプリケーションを使用して、血漿中のニトログリセリンとその代謝物の存在をモニタリングするために使用されます。これは、毒性の診断と治療に不可欠です 。
化学合成と工業的用途
1,3-ジニトログリセリンの合成は、爆発物と推進薬の製造において重要です。 1,3-ジニトログリセリンを製造するためのニトロ化条件の最適化に関する研究が進められており、これらのプロセスの効率と安全性向上を目指しています 。
作用機序
Target of Action
1,3-Dinitroglycerin, also known as Nitroglycerin (NG), primarily targets vascular smooth muscle . The compound’s primary role is to induce relaxation of the vascular smooth muscle, leading to vasodilation .
Mode of Action
Nitroglycerin forms free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase, which increases guanosine 3’5’ monophosphate (cGMP). This leads to dephosphorylation of myosin light chains and smooth muscle relaxation . Nitroglycerin produces vasodilation in both arteries and veins .
Biochemical Pathways
Nitroglycerin is metabolized to nitrite; 1,2-glyceryl dinitrate; and 1,3 glyceryl dinitrate . Nitrite is further metabolized to nitric oxide . 1,2- and 1,3-dinitroglycerols are less biologically active than nitroglycerin but they have longer half-lives, which explains some prolonged effects of nitrates .
Pharmacokinetics
Following intravenous administration, the plasma half-life of nitroglycerin is about three minutes . The estimated plasma half-life following sublingual administration is approximately six minutes . The elimination half-lives of metabolites 1,2-dinitroglycerin and 1,3-dinitroglycerin range between 32 to 26 minutes .
Result of Action
The principal pharmacological action of nitroglycerin is relaxation of vascular smooth muscle . Although venous effects predominate, nitroglycerin produces, in a dose-related manner, dilation of both veins and arteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dinitroglycerin. For instance, degradation products of nitroglycerin, including 1,2-dinitroglycerin (1,2-DNG) and 1,3-dinitroglycerin (1,3-DNG), can be detected in waste waters and soil at production and storage sites . These compounds are much more soluble than nitroglycerin and potentially more toxic .
特性
IUPAC Name |
(2-hydroxy-3-nitrooxypropyl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIGVDLTBLZXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862316 | |
| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00111 [mmHg] | |
| Record name | 1,2,3-Propanetriol, 1,3-dinitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-87-0 | |
| Record name | 1,3-Glyceryl dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,3-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


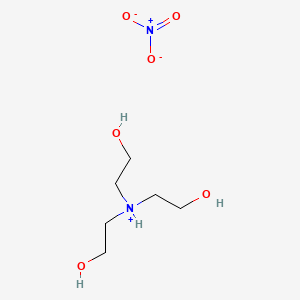


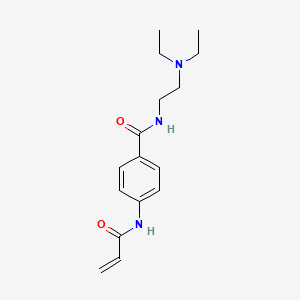
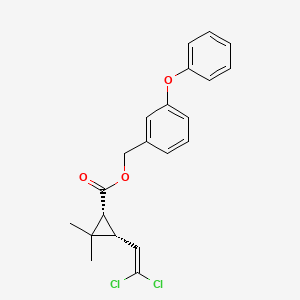
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
